N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds similar to "N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide" typically involves complex organic synthesis routes. These routes may include the formation of triazole rings through cycloaddition reactions, sulfonamide bond formation, and the introduction of methoxyethyl groups. For example, compounds like 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones have been synthesized and characterized, showcasing similar synthetic pathways and structural features (Patil et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a triazole ring, a phenyl group, and a sulfonamide moiety. These structural features contribute to the compound's unique chemical properties and reactivity. Techniques such as NMR, IR, and X-ray crystallography are instrumental in elucidating these structures. For instance, studies like the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide provide insights into the structure of similarly complex molecules (Alotaibi et al., 2018).
Scientific Research Applications
Analytical Method Development
A study by Nyeborg et al. (2010) focused on the development of a high-performance liquid chromatography (HPLC) method for determining various organic UV-filters, including compounds structurally related to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, in cosmetics. This method allowed the simultaneous and quantitative determination of these compounds in under 30 minutes, demonstrating its potential application in the analysis of complex cosmetic formulations (Nyeborg, Pissavini, Lemasson, & Doucet, 2010).
Antimicrobial Agent Development
Patil et al. (2010) synthesized a series of novel compounds structurally related to this compound, with the goal of developing better antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal species, with some showing significant antibacterial activity (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Herbicidal Activity
Luo et al. (2008) designed and synthesized a series of triazolinone derivatives, including compounds similar to this compound, to explore their herbicidal activities. These compounds were found to inhibit Protoporphyrinogen oxidase, a crucial target in herbicides, with one compound showing promising herbicidal activity comparable to commercial products (Luo, Jiang, Wang, Chen, & Yang, 2008).
Buffer Applications in Analytical Chemistry
Taha and Lee (2010) investigated the solubilities and transfer free energies of various buffers, including those with structural similarities to this compound, from water to aqueous ethanol solutions. These studies are crucial for understanding the behavior of such compounds in different solvent systems, which is important in analytical and pharmaceutical chemistry (Taha & Lee, 2010).
Drug Metabolism Studies
Zmijewski et al. (2006) conducted a study on the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. The study involved a microbial-based surrogate biocatalytic system to produce mammalian metabolites of compounds structurally related to this compound, which is significant for understanding drug metabolism in preclinical and clinical studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
properties
IUPAC Name |
N-[4-[2-ethyl-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-5-19-15(16-14(17-19)10-11-22-3)12-6-8-13(9-7-12)18(2)23(4,20)21/h6-9H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUXMVDNNOZKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)CCOC)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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